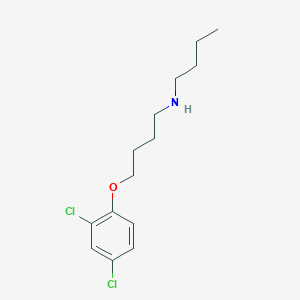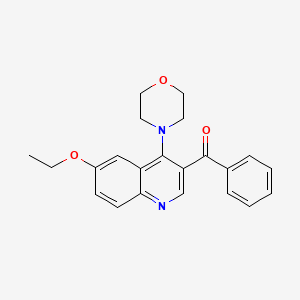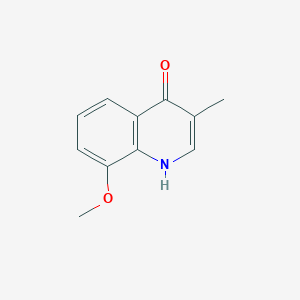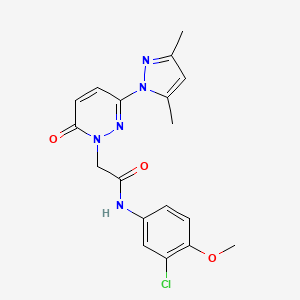
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine, commonly referred to as NB-4-DCPB, is a synthetic amine used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is a commonly used reagent in organic synthesis. NB-4-DCPB has been studied for its various biochemical and physiological effects, and is used in a variety of laboratory experiments.
科学研究应用
NB-4-DCPB is used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO has been shown to be beneficial in the treatment of certain mental health disorders, including depression, anxiety, and schizophrenia. Additionally, NB-4-DCPB is used in the study of cell signaling pathways, as it has been shown to interact with a variety of proteins involved in signal transduction.
作用机制
NB-4-DCPB has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, and inhibition of MAO can lead to an increase in the levels of these neurotransmitters. NB-4-DCPB has been shown to bind to the active site of MAO, preventing it from breaking down neurotransmitters. This binding is reversible, meaning that MAO can be reactivated once NB-4-DCPB is no longer present.
Biochemical and Physiological Effects
The inhibition of MAO by NB-4-DCPB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters involved in mood regulation. This increase in neurotransmitter levels can lead to improved mood, increased focus, and improved cognitive performance. Additionally, NB-4-DCPB has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for overall health and wellbeing.
实验室实验的优点和局限性
NB-4-DCPB is a useful reagent in laboratory experiments due to its ability to inhibit the enzyme MAO. This inhibition can be beneficial in the study of cell signaling pathways, as it can be used to alter the levels of neurotransmitters in the brain. Additionally, NB-4-DCPB has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for overall health and wellbeing. However, there are some limitations to using NB-4-DCPB in laboratory experiments. For example, it is not stable in aqueous solution and must be stored in anhydrous conditions. Additionally, it is toxic in high concentrations and must be handled with care.
未来方向
The use of NB-4-DCPB in scientific research is still in its early stages, and there are a number of potential future directions for research. For example, further studies could be conducted to explore the effects of NB-4-DCPB on other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) and acetylcholinesterase (AChE). Additionally, studies could be conducted to explore the potential therapeutic applications of NB-4-DCPB, such as its use in the treatment of mental health disorders. Finally, further research could be conducted to explore the potential side effects of NB-4-DCPB, as well as its long-term safety and efficacy.
合成方法
NB-4-DCPB is synthesized through the reaction of 2,4-dichlorophenoxyacetic acid (2,4-DCPAA) and N-butylamine. The reaction of these two compounds occurs in the presence of a catalyst, typically aluminum chloride, and yields NB-4-DCPB as a white crystalline solid. This reaction is typically carried out in aqueous solution, and requires a pH of approximately 8-9 for optimal yields.
属性
IUPAC Name |
N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZDCKGBWBCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)


![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)
![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)

![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)



![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)